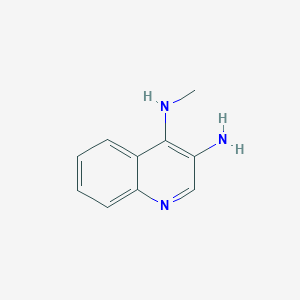
3-Amino-4-(methylamino)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(methylamino)quinoline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
One of the primary applications of 3-Amino-4-(methylamino)quinoline is its role as a pharmaceutical intermediate. It is notably involved in the synthesis of Imiquimod , an immune response modifier used for treating skin conditions such as actinic keratosis and superficial basal cell carcinoma. The synthesis process involves several steps, including the reduction of nitro derivatives and subsequent cyclization to form the desired imidazoquinoline structure .
Table 1: Synthesis Pathway of Imiquimod from this compound
| Step | Reaction Description | Intermediate Compound |
|---|---|---|
| 1 | Nitration of quinoline | 4-Hydroxy-3-nitroquinoline |
| 2 | Chlorination | 4-Chloro-3-nitroquinoline |
| 3 | Amination | 4-Isobutylamino-3-aminoquinoline |
| 4 | Reduction | 4-Isobutylamino-3-aminoquinoline |
| 5 | Cyclization | Imiquimod |
Antiviral Activity
Research indicates that derivatives of quinoline, including this compound, exhibit antiviral properties. For instance, it has been studied for its efficacy against various viral infections, including those caused by mengovirus. In laboratory settings, compounds derived from this structure provided protective effects on guinea pig fibroblast cells when exposed to viral challenges .
Case Study: Antiviral Efficacy
A study demonstrated that serum containing antibodies generated against a specific viral strain showed significant protective activity when mixed with fibroblast cells and challenged with mengovirus. The protective effect was quantified, indicating that compounds derived from this compound could enhance cellular resistance to viral infections .
The biological evaluation of quinoline derivatives has revealed a broad spectrum of pharmacological activities, including:
- Antimalarial : Compounds similar to this compound have shown effectiveness against malaria parasites.
- Anticancer : Various studies have reported anticancer properties associated with quinoline derivatives, suggesting potential therapeutic avenues for cancer treatment.
- Antidepressant : Some derivatives have been investigated for their effects on mood disorders, providing insights into their role in mental health treatments .
Table 2: Biological Activities of Quinoline Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimalarial | Quinine | Inhibition of heme polymerization |
| Anticancer | Lenvatinib | VEGF receptor inhibition |
| Antidepressant | Trazodone | Serotonin reuptake inhibition |
Future Directions in Research
Given its versatile applications, further research on this compound should focus on:
- Structure-Activity Relationship Studies : Understanding how modifications to the chemical structure affect biological activity can lead to more effective derivatives.
- Clinical Trials : Investigating the safety and efficacy of new formulations derived from this compound in clinical settings.
- Novel Applications : Exploring its potential in other therapeutic areas such as neurodegenerative diseases or as a scaffold for new drug discovery.
Análisis De Reacciones Químicas
Key Reaction Pathway
-
Step 1: Nucleophilic Amination
-
Substrate : 3-Nitro-4-chloroquinoline
-
Reagent : Methylamine (R₁NH₂, where R₁ = methyl)
-
Conditions : Heating in a solvent (e.g., water or tetrahydrofuran)
-
Product : 3-Nitro-4-(methylamino)quinoline
-
-
Step 2: Catalytic Hydrogenation
-
Catalyst : Platinum on charcoal (Pt/C)
-
Reduction : Nitro group → Amino group
-
Product : 3-Amino-4-(methylamino)quinoline
-
This method avoids isolating intermediates, enabling a one-pot synthesis under mild conditions .
Mechanistic Insights
-
Nucleophilic Substitution : The chlorine atom at position 4 of the quinoline ring is displaced by methylamine via an SNAr mechanism, facilitated by the electron-withdrawing nitro group at position 3.
-
Nitro Reduction : Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the methylamino substituent .
Example Reaction
-
Substrate : this compound
-
Reagent : Carbon disulfide (CS₂)
-
Product : 1H-Imidazo[4,5-c]quinoline derivatives
-
Conditions : Heating in the presence of a base (e.g., potassium hydroxide) .
Comparative Analysis of Methods
| Parameter | Synthesis Method |
|---|---|
| Starting Material | 3-Nitro-4-chloroquinoline |
| Key Reagents | Methylamine, Pt/C |
| Reaction Time | Not explicitly reported (patent example) |
| Yield | High (implied by patent claims) |
| Advantages | One-pot procedure, no intermediate isolation |
Research Gaps and Limitations
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-6H,11H2,1H3,(H,12,13) |
Clave InChI |
OGAYBYZECXWINC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC2=CC=CC=C21)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













